molecular formula C11H11N3O B3059008 N,N-dimethylquinoxaline-6-carboxamide CAS No. 936083-31-7

N,N-dimethylquinoxaline-6-carboxamide

Cat. No.: B3059008
CAS No.: 936083-31-7
M. Wt: 201.22 g/mol
InChI Key: HQOVESVNZPVFDO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N,N-dimethylquinoxaline-6-carboxamide typically involves the reaction of quinoxaline-6-carboxylic acid with dimethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

N,N-dimethylquinoxaline-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced with others, often using reagents like halogens or alkylating agents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N-dimethylquinoxaline-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethylquinoxaline-6-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N,N-dimethylquinoxaline-6-carboxamide is unique compared to other quinoxaline derivatives due to its specific functional groups and properties. Similar compounds include:

These compounds share the quinoxaline core structure but differ in their functional groups and resulting properties, making this compound distinct in its applications and reactivity.

Properties

IUPAC Name

N,N-dimethylquinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-14(2)11(15)8-3-4-9-10(7-8)13-6-5-12-9/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOVESVNZPVFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=NC=CN=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640497
Record name N,N-Dimethylquinoxaline-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936083-31-7
Record name N,N-Dimethylquinoxaline-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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